2-Propenoic acid, 1-ethylcyclohexyl ester

Description

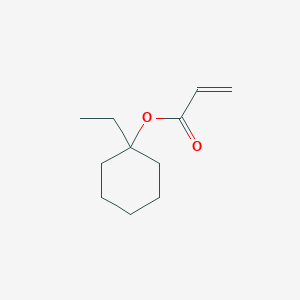

2-Propenoic acid, 1-ethylcyclohexyl ester, also known as 1-ethylcyclohexyl acrylate (B77674), is a cycloaliphatic monomer that combines the reactivity of an acrylate group with the rigidity and bulkiness of an ethylcyclohexyl group. This unique structure is key to its utility in the synthesis of advanced polymers.

Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 251909-25-8 |

| Molecular Formula | C11H18O2 |

| Molecular Weight | 182.26 g/mol |

| Boiling Point (Predicted) | 228.1±9.0 °C |

| Density (Predicted) | 0.95±0.1 g/cm3 |

The significance of this compound in polymer science is intrinsically linked to the performance advantages conferred by its cycloaliphatic structure. Unlike their linear counterparts, cycloaliphatic monomers introduce a rigid, bulky group into the polymer backbone. This structural feature is instrumental in enhancing the thermal stability, mechanical strength, and weather resistance of the resulting polymers.

A prime example of its application is in the formulation of photoresists for the semiconductor industry. mdpi.comnih.govsciprofiles.com In photolithography, photoresists are used to transfer circuit patterns onto semiconductor wafers. The incorporation of cycloaliphatic monomers like 1-ethylcyclohexyl acrylate into the photoresist polymer can improve its etch resistance and thermal properties. nih.govsciprofiles.com Furthermore, the size and shape of the cycloaliphatic group can influence the swelling behavior of the photoresist, a critical factor in achieving high-resolution patterning. nih.govsciprofiles.com Research has shown that smaller functional groups on the cycloaliphatic ring can reduce the degree of swelling, leading to more stable and accurate pattern transfer. nih.gov

Ester-based acrylate monomers are a versatile class of building blocks in polymer chemistry, prized for their ability to form a wide array of polymers with tunable properties. kpi.uasigmaaldrich.com The general structure of an acrylate ester allows for immense variation in the "R" group of the ester, which in turn dictates the final properties of the polymer. kpi.ua For instance, long-chain alkyl esters tend to produce soft, flexible polymers with low glass transition temperatures (Tg), making them suitable for adhesives and elastomers. sigmaaldrich.com Conversely, short-chain or bulky cycloaliphatic esters, such as 1-ethylcyclohexyl acrylate, create harder, more rigid polymers with higher glass transition temperatures. researchgate.net

The versatility of acrylate monomers allows for the production of specialty polymers with tailored characteristics, including:

Adhesion and Tackiness: By carefully selecting the ester group, polymers with a wide range of adhesive properties can be synthesized.

Weather and UV Resistance: The saturated nature of the acrylate backbone provides excellent resistance to degradation from sunlight and environmental factors. sigmaaldrich.com

Chemical Resistance: Acrylate polymers can be designed to resist a variety of chemicals, enhancing their durability in harsh environments.

The incorporation of cycloaliphatic structures, as seen in this compound, is a key strategy in developing high-performance specialty polymers for demanding applications like durable coatings and advanced optical materials. researchgate.netchemicalbook.com

Current research on this compound and related cycloaliphatic acrylates is focused on leveraging their unique properties for next-generation materials. A significant area of investigation is their use in advanced photolithography to enable the fabrication of smaller and more complex integrated circuits. mdpi.comnih.govsciprofiles.com The goal is to develop photoresist polymers with even greater resolution, sensitivity, and etch resistance.

Another promising research direction is the development of high-performance coatings and adhesives. The rigidity and durability imparted by the ethylcyclohexyl group make this monomer an attractive candidate for formulations that require exceptional scratch resistance, hardness, and weatherability. researchgate.netchemicalbook.com This includes applications in automotive clear coats, protective coatings for electronics, and advanced composites.

Future prospects for this compound are also tied to the growing field of UV-curable resins. adhesion.kr UV curing is an environmentally friendly technology that offers rapid processing times and low energy consumption. The high reactivity of the acrylate group makes this monomer well-suited for UV-curing applications, where it can contribute to the formation of highly crosslinked and durable polymer networks. As the demand for sustainable and high-performance materials continues to grow, the unique combination of properties offered by this compound is likely to drive its adoption in an expanding range of advanced technologies.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1-ethylcyclohexyl) prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-3-10(12)13-11(4-2)8-6-5-7-9-11/h3H,1,4-9H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWURGDTWUGDQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)OC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthesis Routes for 1-Ethylcyclohexyl Acrylate (B77674)

The preparation of 1-ethylcyclohexyl acrylate has been approached through multi-step and single-pot syntheses. The traditional methods often involve the synthesis and isolation of the intermediate alcohol, 1-ethylcyclohexanol (B155962), followed by a separate esterification step. google.com However, more efficient strategies aim to combine these steps to improve yield and simplify the process. google.com

A prominent route for synthesizing 1-ethylcyclohexyl acrylate involves the initial formation of 1-ethylcyclohexanol via a Grignard reaction, which is then esterified using an acyl chloride. google.com This pathway leverages the nucleophilic addition of an organomagnesium halide to a ketone.

The synthesis begins with the preparation of a Grignard reagent. This is achieved by reacting magnesium metal with an ethyl halide, typically bromoethane (B45996), in an appropriate solvent. google.com The reaction is initiated by adding a mixed solution of bromoethane and a solvent, such as a mixture of tetrahydrofuran (B95107) (THF) and toluene (B28343), to magnesium chips under an inert atmosphere (e.g., dry nitrogen). google.compatsnap.com The reaction is exothermic and, once initiated, proceeds for 2 to 5 hours at a controlled temperature range of 0-40°C to form the ethylmagnesium bromide reagent. google.com

Table 1: Example Parameters for Grignard Reagent Formation

| Parameter | Value |

|---|---|

| Reactants | Magnesium chips, Bromoethane |

| Solvent | Tetrahydrofuran (THF), Toluene |

| Reaction Temperature | 0-40°C (controlled below 35°C) |

| Reaction Time | 2-5 hours |

Data derived from a patented synthesis method. google.compatsnap.com

Following the formation of the Grignard reagent, cyclohexanone (B45756) dissolved in a solvent like toluene is added. This results in the formation of a magnesium alkoxide intermediate. The subsequent step is the acylation (an esterification reaction) with acryloyl chloride. google.comlookchem.com After the Grignard reaction is complete, the mixture is cooled, and an acid-binding agent, such as triethylamine (B128534), is introduced. A solution of acryloyl chloride in a solvent like dichloromethane (B109758) is then added dropwise. google.com The esterification reaction proceeds for 1 to 5 hours at a temperature between 10°C and 70°C. google.com The final product is obtained after quenching the reaction with water, separating the organic layer, and purifying it through reduced pressure distillation. google.com This method can achieve a high purity of over 99.5% (GC). google.com

Table 2: One-Pot Synthesis Reaction Sequence

| Step | Process | Key Reagents/Conditions |

|---|---|---|

| 1 | Grignard Reagent Formation | Magnesium, Bromoethane, THF/Toluene, 0-40°C |

| 2 | Grignard Reaction | Cyclohexanone in Toluene, up to 60°C |

| 3 | Esterification | Triethylamine, Acryloyl Chloride in Dichloromethane, 10-70°C |

This integrated approach enhances efficiency by eliminating the isolation of the intermediate alcohol. google.com

An alternative pathway to 1-ethylcyclohexyl acrylate involves the direct esterification of the pre-formed alcohol, 1-ethylcyclohexanol.

This method involves the reaction of 1-ethylcyclohexanol with vinylformic acid (a common name for acrylic acid). google.com The esterification is typically conducted in the presence of a catalyst system. google.comevitachem.com One such system employs 4-dimethylaminopyridine (B28879) (DMAP) and N,N'-dicyclohexylcarbodiimide (DCC). google.com Other common acid catalysts for the esterification of acrylic acid with alcohols include sulfuric acid and p-toluenesulfonic acid. evitachem.comgoogle.comgoogle.com The reaction generally requires heating to drive the equilibrium towards the ester product by removing the water formed during the reaction. evitachem.com

Alternative Esterification Techniques

Transesterification Processes

Transesterification involves the reaction of an existing ester, typically a simple alkyl acrylate like methyl or ethyl acrylate, with 1-ethylcyclohexanol to yield 2-propenoic acid, 1-ethylcyclohexyl ester and a corresponding simple alcohol as a byproduct. This equilibrium-driven reaction can be catalyzed by both acids and bases. The general mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the acrylate ester.

The choice of the starting acrylate ester can influence the reaction conditions. For instance, using a lower boiling point acrylate like methyl acrylate allows for the continuous removal of the methanol (B129727) byproduct, thereby shifting the equilibrium towards the formation of the desired product. This technique is crucial for achieving high conversion rates.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. Both organocatalysts and metal-mediated catalysts have been explored for acrylate ester synthesis.

Organocatalysis in Esterification Reactions

Organocatalysis offers a metal-free alternative for esterification and transesterification reactions. While specific studies on the use of organocatalysts for the synthesis of this compound are not extensively documented, general principles of organocatalysis for acrylate synthesis can be applied.

Strongly basic, non-nucleophilic amines such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) have been shown to be effective in promoting transesterification reactions of acrylates. rsc.org These catalysts operate by activating the alcohol or the acrylate ester, facilitating the nucleophilic attack. For sterically hindered alcohols like 1-ethylcyclohexanol, the choice of a suitable organocatalyst is critical to overcome the steric hindrance and achieve reasonable reaction rates and yields.

Table 1: Examples of Organocatalysts in Acrylate Transesterification

| Catalyst | Type | Applicable Reaction | Reference |

|---|---|---|---|

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong Base | Transesterification | rsc.org |

| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic | Transesterification | rsc.org |

| 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Strong Base | Transesterification | researchgate.net |

Metal-Mediated Catalysis

A wide array of metal-based catalysts are effective for the synthesis of acrylate esters. These can range from simple metal salts to complex organometallic compounds.

For the direct esterification of acrylic acid with cyclohexanol, acid catalysts are commonly employed. scispace.com In a patented method for preparing 1-ethylcyclohexyl acrylate, the synthesis is achieved through a Grignard reaction followed by esterification, where the specific catalyst for the esterification step is not detailed but is implied to be an acidic catalyst. google.compatsnap.com

In the broader context of acrylate transesterification, various metal compounds have shown high efficacy. Lanthanide(III) catalysts, for instance, are known to be highly efficient and chemoselective for transesterification reactions. researchgate.netrsc.org Magnesium(II) and sodium(I) complexes have also been developed as chemoselective catalysts for the transesterification of methyl (meth)acrylates with a range of primary and secondary alcohols. rsc.org Heterogeneous basic catalysts, such as cesium fluoride (B91410) or potassium fluoride supported on alumina (B75360) (CsF/α-Al2O3, KF/α-Al2O3), have been evaluated for the transesterification of ethyl acrylate. lookchem.comepa.gov

Table 2: Metal-Mediated Catalysts for Acrylate Ester Synthesis

| Catalyst Type | Example | Application | Reference |

|---|---|---|---|

| Lanthanide(III) Compounds | La(OTf)3, La(Oi-Pr)3 | Transesterification | researchgate.netrsc.org |

| Alkaline Earth/Alkali Metal Complexes | Mg(BHT)2, Na(BHT) | Transesterification | rsc.org |

| Supported Alkali Metal Fluorides | CsF/α-Al2O3, KF/α-Al2O3 | Transesterification | lookchem.comepa.gov |

| Alkyl Titanates | Not specified | Transesterification | lookchem.com |

Reaction Engineering and Process Optimization for Industrial Scale Production

The industrial production of this compound necessitates a focus on reaction engineering and process optimization to maximize yield and purity while minimizing costs and environmental impact.

Yield Enhancement Strategies

Key strategies for yield enhancement include:

Stoichiometry Control: Utilizing an excess of one reactant, typically the less expensive one, can shift the reaction equilibrium to favor product formation.

Byproduct Removal: In both direct esterification and transesterification, the removal of the byproduct (water or a low-boiling alcohol, respectively) is a critical step. Reactive distillation is a prime example of process intensification where the reaction and separation of byproducts occur simultaneously in a single unit. This continuous removal of the byproduct drives the reaction towards completion, leading to higher conversions and yields. acs.orgdntb.gov.uaresearchgate.net

Catalyst Selection and Optimization: The choice of a highly active and selective catalyst is paramount. For industrial processes, heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and potentially reused, simplifying downstream processing and reducing waste.

Purity Improvement Techniques

Achieving high purity is crucial for the final application of this compound, particularly in polymerization processes where impurities can act as inhibitors or chain-transfer agents. A patent for the preparation of 1-ethylcyclohexyl acrylate specifies a GC purity of greater than 99.5%. google.compatsnap.com

Common techniques for purity improvement in acrylate ester production include:

Neutralization and Washing: The crude product is often treated with a basic solution to neutralize any remaining acidic catalyst and unreacted acrylic acid. This is typically followed by washing with water to remove salts and other water-soluble impurities.

Distillation: Fractional distillation under reduced pressure is a standard method for separating the desired ester from unreacted starting materials, byproducts, and high-boiling impurities. The use of a polymerization inhibitor during distillation is essential to prevent the monomer from polymerizing at elevated temperatures.

Stripping: In some cases, a stripping process may be employed to remove volatile impurities from the final product.

Table 3: Summary of Industrial Production Parameters for Cyclohexyl Acrylates

| Parameter | Method/Condition | Outcome | Reference |

|---|---|---|---|

| Reported Yield | One-pot Grignard and esterification | 74% | google.com |

| Reported Purity | Reduced pressure distillation | >99.5% (GC) | google.compatsnap.com |

| Purification | Neutralization, washing, reduced pressure distillation | High-purity, low-chroma product | google.com |

| Yield Enhancement | Reactive Distillation | Continuous byproduct removal, increased conversion | acs.orgdntb.gov.ua |

Solvent Selection and Reaction Environment Control

The choice of solvent and the control of the reaction environment are critical for maximizing the yield and purity of this compound.

For the initial Grignard reaction, anhydrous ethereal solvents are essential to prevent the highly reactive Grignard reagent from being quenched by protic sources. patsnap.com Tetrahydrofuran (THF) is a commonly used solvent due to its ability to solvate the magnesium complex, thereby facilitating the reaction. google.com Mixtures of THF and non-polar solvents like toluene can also be employed to modulate the reaction temperature and aid in subsequent workup procedures. google.com Greener solvent alternatives, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), have been shown to be effective and can sometimes offer superior performance by suppressing side reactions.

Control of the reaction environment primarily involves maintaining anhydrous and anaerobic conditions, especially during the Grignard synthesis. This is typically achieved by performing the reaction under an inert atmosphere of a dry gas, such as nitrogen or argon. google.com This prevents the Grignard reagent from reacting with atmospheric moisture and oxygen. Temperature control is also crucial; the Grignard reaction is exothermic, and maintaining a suitable temperature range (e.g., below 35°C during the addition of reagents) is necessary to prevent side reactions and ensure a controlled reaction rate. patsnap.com

The following table summarizes the solvents and environmental controls for the synthesis of this compound:

| Reaction Step | Solvent(s) | Reaction Environment Control |

| Grignard Reaction | Tetrahydrofuran (THF), Toluene | Anhydrous conditions, Inert atmosphere (e.g., dry nitrogen), Temperature control |

| Esterification | Dichloromethane, Toluene | Anhydrous conditions, Presence of an acid scavenger (e.g., triethylamine) |

By-product Formation and Mitigation in Synthesis

Several by-products can be formed during the synthesis of this compound. Effective mitigation strategies are key to obtaining a high-purity product.

During the Grignard reaction, a potential by-product is the Wurtz coupling product, butane, formed from the reaction of the Grignard reagent with unreacted bromoethane. This can be minimized by the slow addition of the alkyl halide to the magnesium turnings and by using appropriate solvents like THF that favor the formation of the Grignard reagent.

In the esterification step, a significant potential side reaction, particularly under acidic conditions, is the dehydration of the tertiary alcohol (1-ethylcyclohexanol) to form ethylidenecyclohexane. cmu.edu The use of acryloyl chloride in the presence of a non-nucleophilic base like triethylamine at low temperatures effectively circumvents this issue by avoiding strongly acidic conditions. researchgate.net

Another class of by-products arises from the reactivity of the acrylate moiety itself. Michael addition of nucleophiles, such as water, alcohols, or even another molecule of acrylic acid (if used directly in an acid-catalyzed esterification), to the double bond of the newly formed ester can occur. nih.gov The use of acryloyl chloride and a base minimizes the presence of such nucleophiles in the reaction mixture. Furthermore, the inclusion of a polymerization inhibitor, such as p-methoxyphenol or hydroquinone, is crucial to prevent the premature polymerization of the acrylate monomer during synthesis and purification. google.com

The table below outlines potential by-products and their mitigation strategies:

| By-product | Formation Step | Mitigation Strategy |

| Butane (Wurtz coupling) | Grignard Reaction | Slow addition of bromoethane, Use of ethereal solvents |

| Ethylidenecyclohexane | Esterification | Use of acryloyl chloride with a base instead of acid catalysis |

| Michael Adducts | Esterification | Use of acryloyl chloride to avoid excess nucleophiles |

| Polymer | Esterification/Purification | Addition of a polymerization inhibitor |

Derivatization and Functionalization of this compound

The chemical structure of this compound offers several avenues for derivatization and functionalization, primarily centered around the reactive acrylate double bond.

One of the most common reactions of acrylates is the Michael addition , where nucleophiles add to the β-carbon of the double bond. A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed to introduce new functional groups. lookchem.comyoutube.com For instance, the reaction with a primary or secondary amine would yield a β-amino ester derivative.

The electron-deficient double bond of the acrylate can also participate in cycloaddition reactions . A notable example is the Diels-Alder reaction , where the acrylate acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgresearchgate.net This provides a powerful method for constructing complex cyclic structures.

Hydroformylation (or the oxo process) is another potential functionalization reaction. This involves the addition of a formyl group and a hydrogen atom across the double bond, typically using a transition metal catalyst (e.g., rhodium or cobalt) and syngas (a mixture of carbon monoxide and hydrogen). wiley-vch.de This reaction would lead to the formation of aldehyde derivatives of the parent ester.

Furthermore, the ester can undergo polymerization to form poly(1-ethylcyclohexyl acrylate). The resulting polymer can then be functionalized through post-polymerization modification . This approach allows for the introduction of various functional groups onto the polymer backbone, tailoring its properties for specific applications. nih.gov

The following table lists some potential derivatization and functionalization reactions:

| Reaction Type | Reagents | Functional Group Introduced |

| Michael Addition | Amines, Thiols, Carbanions | β-amino, β-thio, or β-alkyl groups |

| Diels-Alder Reaction | Conjugated Dienes | Substituted cyclohexene (B86901) ring |

| Hydroformylation | Syngas (CO/H₂), Catalyst | Aldehyde group |

| Polymerization | Radical Initiator | Polyacrylate backbone |

| Post-polymerization Modification | Various reagents | Functional groups on the polymer |

Homopolymerization of this compound

Free Radical Polymerization Kinetics and Mechanisms

No specific research findings on the free radical polymerization kinetics and mechanisms of this compound were found.

Controlled/Living Radical Polymerization (CRP) Techniques

There is no available literature on the application of ATRP, RAFT, or NMP techniques specifically to the polymerization of this compound.

Atom Transfer Radical Polymerization (ATRP) of Acrylates

No studies detailing the ATRP of this compound are available.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Acrylates

No research dedicated to the RAFT polymerization of this compound could be identified.

Nitroxide-Mediated Polymerization (NMP)

There are no published studies on the NMP of this compound.

Bulk and Solution Polymerization Studies

Specific studies on the bulk and solution polymerization of this compound, including any comparative data, are not present in the available scientific literature.

Due to the lack of specific data for "this compound," no data tables can be generated.

Copolymerization of this compound

The copolymerization of this compound, also known as 1-ethylcyclohexyl acrylate (ECHA), is a critical process for tailoring polymer properties. By incorporating other monomers, the characteristics of the resulting copolymer, such as glass transition temperature, flexibility, and chemical resistance, can be precisely controlled. The behavior of ECHA in copolymerization is governed by the reactivity of its acrylate double bond and the steric hindrance imposed by the bulky 1-ethylcyclohexyl group.

Reactivity ratios (r1 and r2) are fundamental parameters in copolymerization that describe the relative reactivity of a propagating chain ending in one monomer unit towards adding the same monomer versus the other comonomer. These ratios determine the composition of the copolymer and the distribution of monomer units along the polymer chain. researchgate.net

The monomer sequence distribution, which can be random, alternating, block, or gradient, significantly influences the final properties of the material. researchgate.netscirp.org This distribution is a direct consequence of the monomer reactivity ratios and the feed composition. mdpi.com For example, in the copolymerization of acrylamide (B121943) (AM) and 2-ethylhexyl acrylate (2-EHA), the product of the reactivity ratios (rAM * r2-EHA) was found to be less than 1, suggesting a tendency for the formation of a random copolymer with a distribution between alternating and ideal. morressier.com

Table 1: Reactivity Ratios for Acrylate Monomers with Styrene (B11656)

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 * r2 | Copolymer Type Tendency |

| Cyclohexyl Acrylate (CHA) | Styrene | 0.272 | 0.913 | 0.248 | Random/Alternating |

| 2-Ethylhexyl Acrylate (EHA) | Styrene | 0.238 | 0.926 | 0.220 | Random/Alternating |

| Styrene | 2-Ethylhexyl Acrylate (EHA) | 1.30-1.34 | 0.73-0.76 | ~0.95-1.02 | Ideal/Random |

Note: Data is compiled from various studies and methods, leading to slight variations in reported values. The data for CHA and EHA can be used to infer the likely behavior of ECHA.

1-Ethylcyclohexyl acrylate can be copolymerized with a wide range of other acrylic and methacrylic monomers to create materials with tailored properties. researchgate.net The choice of comonomer is dictated by the desired characteristics of the final product, such as adhesives, coatings, or specialty plastics. mdpi.com Common comonomers include methyl methacrylate (B99206) (MMA), butyl acrylate (BA), and ethyl acrylate (EA). researchgate.netresearchgate.net

Copolymerization with hard monomers like methyl methacrylate (Tg ≈ 105 °C) can increase the glass transition temperature and hardness of the resulting copolymer. Conversely, copolymerizing with soft monomers like butyl acrylate (Tg ≈ -54 °C) can enhance flexibility and adhesion. mdpi.com The polarity and hydrogen-bonding capability of the comonomer and the solvent can also influence the copolymerization kinetics and the final copolymer composition. rsc.org For example, studies on methyl acrylate (MA) and di(ethylene glycol) methyl ether methacrylate (DEGMEMA) have shown that solvent choice affects reactivity ratios. rsc.org

The properties of acrylate-methacrylate copolymers are highly dependent on the monomer sequence and composition. rsc.org These factors are crucial in applications such as pressure-sensitive adhesives and coatings where a balance of cohesive and adhesive properties is required. researchgate.net

Beyond random copolymers, 1-ethylcyclohexyl acrylate can be incorporated into more complex polymer architectures like block and graft copolymers. These structures often lead to unique properties due to the microphase separation of chemically distinct polymer segments. nih.gov

Block Copolymers: These are linear copolymers consisting of two or more long sequences, or blocks, of different monomers. cmu.edu Techniques like Atom Transfer Radical Polymerization (ATRP) are commonly used to synthesize well-defined acrylic block copolymers. nih.govresearchgate.net For example, ABA triblock copolymers, where A is a hard block (like polymethyl methacrylate) and B is a soft block (like poly(2-ethylhexyl acrylate)), can act as thermoplastic elastomers. nih.govpstc.org The hard domains form physical crosslinks at room temperature, providing mechanical strength, while the soft, rubbery midblock imparts flexibility. pstc.org

Graft Copolymers: These consist of a main polymer backbone with one or more side chains (grafts) of a different polymer. mdpi.com Graft copolymers can be synthesized through three main methods: "grafting through" (copolymerization of a macromonomer), "grafting from" (initiating graft polymerization from sites on the backbone), and "grafting to" (attaching pre-made polymer chains to a backbone). cmu.edu Grafting poly(1-ethylcyclohexyl acrylate) chains onto a different polymer backbone, or vice versa, can be used to compatibilize polymer blends or create novel materials with unique surface properties. researchgate.netresearchgate.netnih.gov For instance, grafting acrylate monomers from poly(vinyl chloride) has been shown to create self-plasticized PVC structures. researchgate.net

Photopolymerization of this compound Systems

Photopolymerization, or UV curing, is a process where light is used to initiate a rapid polymerization reaction, converting a liquid monomer formulation into a solid polymer. mdpi.comresearchgate.net This technology is widely used for coatings, inks, adhesives, and in 3D printing due to its high speed, low energy consumption, and solvent-free nature. wiley-vch.de Acrylates like ECHA are highly reactive in free-radical photopolymerization. mdpi.com

While ECHA primarily undergoes free-radical polymerization, its ester group can be designed to be acid-labile. In such systems, photopolymerization can be initiated by photoacid generators (PAGs) in what are known as chemically amplified systems. A photoinitiator is a compound that, upon absorption of light, generates reactive species—either free radicals or cations (acids)—that initiate polymerization. rsc.org

For acid-catalyzed reactions, the key component is the Photoacid Generator (PAG). PAGs are compounds that are stable in the absence of light but decompose upon UV irradiation to produce a strong acid, such as a sulfonic acid or a hexafluoroantimonic acid. This photogenerated acid then acts as a catalyst for subsequent chemical reactions, like the deprotection of an acid-labile group. researchgate.net

Common classes of PAGs include:

Onium Salts: Iodonium and sulfonium (B1226848) salts are widely used due to their high quantum yields and the strong acids they generate.

Non-ionic PAGs: These include compounds like nitrobenzyl esters and N-hydroxynaphthalimides, which generate sulfonic acids upon irradiation.

The choice of PAG depends on the absorption wavelength required, the desired acid strength, and compatibility with the rest of the formulation.

Chemically amplified (CA) systems are crucial in high-resolution photolithography for manufacturing microelectronics. researchgate.net The fundamental principle of chemical amplification is that a single photogenerated species (an acid) can catalyze a cascade of subsequent reactions. researchgate.net

In a hypothetical CA system involving this compound, the mechanism would proceed as follows:

Acid Generation: The formulation, containing the ECHA-based polymer and a PAG, is exposed to UV light in specific areas. The PAG absorbs a photon and decomposes, generating a small amount of strong acid (H+). researchgate.net

Catalytic Deprotection: During a subsequent step, typically a post-exposure bake (PEB), the photogenerated acid catalyzes the cleavage of the acid-labile 1-ethylcyclohexyl ester group from the polymer backbone. This reaction regenerates the acid catalyst, which can then proceed to cleave another ester group. researchgate.net

Property Change: The cleavage of the bulky, nonpolar 1-ethylcyclohexyl group converts the polymer into poly(acrylic acid), which has drastically different solubility properties. The exposed regions become soluble in an aqueous alkaline developer, allowing for the creation of a positive-tone photoresist pattern.

Because one acid molecule can induce hundreds or thousands of deprotection reactions, the system has very high sensitivity, requiring a much lower dose of light to achieve the desired chemical change. This "amplification" is the key to the high performance of these materials. researchgate.net

In-depth Analysis of this compound in Polymerization Science

Polymerization Science and Mechanisms

The photopolymerization of acrylate (B77674) monomers is a cornerstone of various advanced technologies, including coatings, adhesives, and 3D printing. The kinetics of these reactions and the architecture of the resulting polymers are crucial determinants of the final material properties. However, specific experimental data for 2-propenoic acid, 1-ethylcyclohexyl ester are not present in the available literature.

The study of photopolymerization kinetics typically involves monitoring the rate of monomer conversion and the evolution of the polymer network upon exposure to light. This is often accomplished using techniques such as photo-differential scanning calorimetry (photo-DSC) and real-time infrared spectroscopy. capes.gov.brresearchgate.netmdpi.com For monofunctional acrylates, the process generally involves initiation, propagation, and termination steps, leading to the formation of linear polymer chains. rsc.orgias.ac.in

In the context of this compound, a detailed kinetic analysis would require experimental data that is currently unavailable. Such a study would ideally include the following:

Data on the rate of polymerization (Rp) under various conditions of light intensity and photoinitiator concentration.

Determination of kinetic parameters such as the polymerization rate constant (kp) and the termination rate constant (kt).

Investigation into the effects of the bulky 1-ethylcyclohexyl group on the polymerization kinetics, as the steric hindrance of this group could influence the propagation and termination steps.

Without such specific research, a quantitative description of the photoinduced polymerization and crosslinking kinetics of this monomer cannot be provided.

The ability to control the architecture of polymers at the molecular level is essential for tailoring their macroscopic properties. This includes the synthesis of linear and branched polymers, as well as the formation of well-defined polymer networks.

As a monofunctional acrylate, the polymerization of this compound under typical free-radical conditions would be expected to yield linear polymer chains. The synthesis of branched polymers would necessitate the use of specialized techniques such as the inclusion of a branching agent or the application of controlled radical polymerization methods like atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization. ias.ac.in

No studies detailing the synthesis and characterization of either linear or branched poly(1-ethylcyclohexyl acrylate) could be located in the surveyed literature.

The formation of a crosslinked network from a monofunctional monomer like this compound is not a direct process. Crosslinking is typically achieved by copolymerizing the monofunctional monomer with a multifunctional crosslinking agent, such as a diacrylate or triacrylate. dtu.dkresearchgate.net The properties of the resulting network are highly dependent on the crosslinking density, which can be controlled by varying the concentration of the crosslinking agent. tue.nlsemanticscholar.orgscielo.org.mx

Specific research on the formation of networks incorporating this compound and the methods to control their crosslinking density is absent from the available scientific literature.

While the general principles of acrylate polymerization provide a framework for understanding the potential behavior of this compound, a scientifically rigorous article on its specific polymerization science and mechanisms cannot be constructed without dedicated research and experimental data. The information available in the public domain is insufficient to populate the detailed outline provided.

Advanced Material Applications of Poly 2 Propenoic Acid, 1 Ethylcyclohexyl Ester

Applications in Lithographic Photoresist Technology

Poly(2-Propenoic acid, 1-ethylcyclohexyl ester) is a key component in the formulation of advanced photoresists, which are light-sensitive materials used to create patterns on semiconductor wafers. Acrylate-based polymers incorporating cycloaliphatic groups have been developed to overcome the limitations of earlier resist materials, such as low etching resistance and poor thermal stability. mdpi.com The inclusion of the 1-ethylcyclohexyl group enhances these properties, making the polymer suitable for creating the fine patterns required in modern microelectronics. mdpi.com

Polymers based on this compound are primarily designed for use in Deep Ultraviolet (DUV) lithography, a technology that employs short-wavelength light from excimer lasers to achieve high-resolution patterning. Specifically, these materials are integral to resist formulations for Krypton Fluoride (B91410) (KrF) lasers operating at a wavelength of 248 nm and Argon Fluoride (ArF) lasers at 193 nm. mdpi.comresearchgate.net The cycloaliphatic structure of the monomer helps to improve the polymer's transparency at these short wavelengths and enhances its resistance to the plasma etching processes that follow the lithography step. mdpi.com

In modern photolithography, chemically amplified resists (CARs) are used to enhance sensitivity and throughput. researchgate.net In these systems, this compound functions as an acid-labile monomer. The resist formulation includes a photoacid generator (PAG), a compound that produces a strong acid upon exposure to UV light. mdpi.comresearchgate.net

The photogenerated acid catalyzes a deprotection reaction, cleaving the bulky 1-ethylcyclohexyl ester group from the polymer backbone. This cleavage transforms the originally nonpolar, insoluble polymer into a polar, soluble form in the exposed regions. This change in solubility allows for the selective removal of the exposed resist using an aqueous alkaline developer, thereby transferring the pattern from the photomask to the wafer. mdpi.com The bulky nature of the 1-ethylcyclohexyl group provides an effective solubility switch, crucial for generating high-contrast images.

Table 1: Properties of this compound Monomer

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₈O₂ |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | (1-ethylcyclohexyl) prop-2-enoate |

| CAS Number | 251909-25-8 |

While specific data linking poly(this compound) to immersion lithography is not prevalent, resists used in this advanced technique, particularly at the 193 nm wavelength, must meet stringent requirements. Immersion lithography involves placing a high-refractive-index liquid (typically ultra-pure water) between the final lens of the exposure system and the photoresist-coated wafer. This technique increases the numerical aperture of the system, allowing for finer feature patterning.

A resist polymer for this application must have low leaching of components (like the PAG or quencher) into the immersion fluid and controlled interactions at the resist-liquid interface to prevent pattern defects. The hydrophobic nature of the 1-ethylcyclohexyl group could influence these interface properties, which is a critical consideration in designing resist formulations for immersion applications.

The performance of a photoresist is defined by its ability to produce high-fidelity, high-resolution patterns. The incorporation of bulky cycloaliphatic acrylic monomers like 1-ethylcyclohexyl acrylate (B77674) is a double-edged sword. On one hand, it improves etch resistance. mdpi.com On the other hand, the large size of these groups can increase the free volume between polymer chains. mdpi.comresearchgate.netsciprofiles.com

This increased intermolecular distance can allow the developer solution to penetrate the unexposed areas of the resist, leading to undesirable swelling. mdpi.comnih.gov This swelling can cause pattern distortion, collapse, or delamination, ultimately limiting the achievable resolution. mdpi.comsciprofiles.com Therefore, a key aspect of resist design is to balance the size and concentration of the cycloaliphatic monomer to optimize etch resistance while minimizing swelling to achieve high-quality, stable nanopatterns. mdpi.comresearchgate.net

The thermal stability of the patterned resist is crucial for subsequent processing steps, such as plasma etching and ion implantation, which can involve high temperatures. Patterns that deform or flow at elevated temperatures will not be transferred accurately to the underlying substrate. Acrylate-based polymers have historically shown lower thermal stability compared to other platforms like styrene-based polymers. mdpi.com The incorporation of the rigid and bulky 1-ethylcyclohexyl cycloaliphatic group into the polymer backbone significantly enhances the thermal stability of the resulting resist patterns, preventing thermal flow and ensuring pattern integrity during post-lithography processing. mdpi.com

Table 2: Representative Thermal Properties of Cycloaliphatic Acrylate-Based Polymers

| Polymer System Component | Glass Transition Temp. (Tg) | Decomposition Onset | Key Benefit |

|---|---|---|---|

| Cycloaliphatic Group | Typically > 110 °C | Thermally stable above 200 °C | Enhances resistance to thermal flow during etching. mdpi.com |

| Standard Acrylate | Lower Tg | Lower decomposition temperature | Susceptible to pattern deformation at high temperatures. mdpi.com |

Utilization in Display Device Technologies (LCD and OLED)

Based on the conducted research, no specific information was found regarding the direct application of poly(this compound) in the manufacturing of Liquid Crystal Displays (LCD) or Organic Light-Emitting Diode (OLED) devices. While acrylate polymers are generally used in display manufacturing, for instance as sealants or in insulating layers, the role of this particular compound is not documented in the available literature. googleapis.comgoogle.com

Interlayer Insulating Films Research

In the fabrication of microelectronic devices, interlayer insulating films are crucial for preventing electrical leakage and short circuits between conductive layers. Polymers based on cycloaliphatic acrylates are investigated for these applications due to their potential for good dielectric properties and thermal stability. The bulky 1-ethylcyclohexyl group in Poly(this compound) would likely contribute to a low dielectric constant and high breakdown voltage, which are critical for effective insulation. Research in this area focuses on synthesizing polymers with low moisture absorption and high glass transition temperatures to withstand the thermal stresses of semiconductor manufacturing.

Table 1: Hypothetical Electrical Properties of Poly(this compound) Film

| Property | Expected Value | Significance in Insulating Films |

| Dielectric Constant (1 MHz) | < 3.0 | Reduces signal delay and cross-talk. |

| Dissipation Factor (1 MHz) | < 0.01 | Minimizes energy loss as heat. |

| Breakdown Voltage | > 300 V/µm | Ensures electrical insulation integrity. |

| Volume Resistivity | > 10¹⁵ Ω·cm | Indicates high resistance to current leakage. |

Planarization Layers Development

Planarization layers are essential for creating a flat surface over underlying device topography, which is necessary for subsequent photolithography steps. The ideal polymer for this application should have good flow properties during application and high thermal and mechanical stability after curing. Cycloaliphatic acrylate polymers are considered for this purpose due to their ability to form smooth, uniform films. The molecular structure of Poly(this compound) would likely allow for good solubility in common organic solvents used in spin-coating processes, facilitating the formation of uniform layers.

Protecting Layers for Color Filters

In liquid crystal displays (LCDs) and other imaging devices, a protecting layer, or overcoat, is applied to the color filter to prevent damage to the color pixels during subsequent processing steps and to provide a planar surface for the transparent electrode layer. Polymers for this application must exhibit high transparency in the visible spectrum, good thermal stability, and chemical resistance. The cycloaliphatic structure of Poly(this compound) is anticipated to contribute to high optical clarity and resistance to yellowing upon thermal curing.

Optical and Electrical Performance of Polymer Films

The optical and electrical performance of polymer films derived from cycloaliphatic acrylates are key to their application in microelectronics. The 1-ethylcyclohexyl group is expected to result in a polymer with a low refractive index and low birefringence, which are advantageous for optical applications. Electrically, the non-polar nature of the cycloaliphatic ring should contribute to good insulating properties.

Table 2: Anticipated Optical and Electrical Performance of Poly(this compound) Films

| Performance Metric | Anticipated Characteristic | Rationale |

| Optical Transparency | High (>95% in visible range) | The aliphatic nature of the polymer minimizes absorption of visible light. |

| Refractive Index | Low (~1.50) | The bulky cycloaliphatic group can decrease polymer density and thus refractive index. |

| Dielectric Strength | High | The non-polar structure limits charge mobility. |

| Thermal Stability (Td) | > 300 °C | The rigid cycloaliphatic ring enhances thermal stability. |

High-Performance Coatings and Films

The robust nature of cycloaliphatic acrylate polymers makes them excellent candidates for high-performance coatings and films that require durability and resistance to environmental degradation.

Formulation of Durable Coatings

Durable coatings are formulated to protect surfaces from abrasion, chemical attack, and weathering. Poly(this compound) is expected to be a valuable component in such formulations. The hardness and scratch resistance of the coating can be attributed to the rigid cycloaliphatic structure. These polymers can be cross-linked through various mechanisms, including UV curing, to form a resilient network.

Research on Environmental Resistance (e.g., UV, Moisture, Chemical)

A critical aspect of high-performance coatings is their ability to withstand environmental stressors.

UV Resistance: The saturated cycloaliphatic ring in Poly(this compound) does not absorb UV radiation, making the polymer inherently resistant to UV degradation. This is a significant advantage over aromatic-based polymers which can yellow and degrade upon UV exposure.

Moisture Resistance: The hydrophobic nature of the 1-ethylcyclohexyl group is expected to impart excellent water repellency to coatings, preventing moisture ingress and subsequent damage to the substrate.

Chemical Resistance: The cross-linked polymer network, combined with the chemical inertness of the cycloaliphatic structure, would likely result in coatings that are resistant to a wide range of chemicals, including acids, bases, and organic solvents.

Table 3: Predicted Environmental Resistance of Coatings Based on Poly(this compound)

| Environmental Factor | Expected Performance | Underlying Mechanism |

| UV Radiation | Excellent resistance to yellowing and degradation. | The cycloaliphatic structure is transparent to UV light. |

| Moisture/Humidity | Low water absorption and high contact angle. | The hydrophobic nature of the ethylcyclohexyl group repels water. |

| Chemicals (Acids, Bases, Solvents) | Good to excellent resistance. | A densely cross-linked network and the inertness of the aliphatic structure. |

Adhesion and Mechanical Performance of Films

No specific data on the tensile strength, elongation at break, Young's modulus, or adhesion properties (e.g., peel strength, shear strength) of films made from poly(this compound) were found.

Advanced Adhesive Formulations

Information regarding the use of poly(this compound) in advanced adhesive formulations, including specific co-monomers, cross-linkers, or additives used to enhance bonding capabilities, is not available.

Development of Strong Bonding Capabilities

There is no available research detailing the development of strong bonding capabilities of adhesives based on this specific polymer, including data on its performance on various substrates.

Durability and Stability under Diverse Conditions

Studies on the durability and stability of poly(this compound) under various environmental conditions, such as thermal stress, UV radiation, and chemical exposure, have not been identified.

Other Emerging Applications in Functional Materials

While cycloaliphatic acrylates, in general, are explored for applications in functional materials like optical coatings and specialty plastics, no specific emerging applications for poly(this compound) have been documented in the available literature.

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Polymer Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of polymers. For poly(1-ethylcyclohexyl acrylate), ¹H and ¹³C NMR would provide precise information about the polymer backbone and the pendant 1-ethylcyclohexyl ester group.

In a typical ¹H NMR spectrum, the protons of the polymer backbone (methine and methylene (B1212753) groups) would appear as broad resonances, typically in the 1.5-2.5 ppm range. The protons of the bulky ethylcyclohexyl group would exhibit characteristic signals: the methylene protons of the ethyl group and the cyclohexyl ring would create a complex series of overlapping multiplets between approximately 1.0 and 1.8 ppm, while the methyl protons of the ethyl group would likely appear as a triplet around 0.8-1.0 ppm. ias.ac.in

¹³C NMR spectroscopy would offer further structural confirmation. The carbonyl carbon of the ester group would be identifiable by a signal in the 170-175 ppm region. The carbons of the polymer backbone and the ethylcyclohexyl side chain would appear in the aliphatic region of the spectrum. imim.pl Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to resolve overlapping signals and definitively assign proton and carbon resonances, confirming the connectivity within the polymer structure.

Table 1: Predicted ¹H NMR Chemical Shifts for Poly(1-ethylcyclohexyl acrylate)

| Protons | Predicted Chemical Shift (ppm) |

|---|---|

| Polymer Backbone (-CH-CH₂-) | 1.5 - 2.5 (broad) |

| Ethylcyclohexyl Ring (-CH₂-) | 1.0 - 1.8 (multiplets) |

| Ethyl Group (-CH₂-CH₃) | 1.4 - 1.7 (quartet) |

| Ethyl Group (-CH₂-CH₃) | 0.8 - 1.0 (triplet) |

Note: These are predicted values based on analogous polymer structures.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in the polymer.

Infrared (IR) Spectroscopy: The IR spectrum of poly(1-ethylcyclohexyl acrylate) would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1730 cm⁻¹. spectroscopyonline.com Other significant peaks would include the C-O stretching vibrations of the ester linkage in the 1100-1250 cm⁻¹ region. The aliphatic C-H stretching vibrations from the polymer backbone and the ethylcyclohexyl group would appear as strong bands in the 2850-3000 cm⁻¹ range, while C-H bending vibrations would be observed around 1450 cm⁻¹. s-a-s.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibration is also observable in the Raman spectrum, though it is typically weaker than in the IR spectrum. physicsopenlab.org The C-C stretching of the polymer backbone and the ring vibrations of the cyclohexyl group would give rise to distinct peaks. bruker.com Raman spectroscopy is particularly useful for studying polymerization kinetics in real-time by monitoring the disappearance of the C=C double bond vibration of the acrylate (B77674) monomer, which occurs around 1635-1640 cm⁻¹. bruker.comnih.gov

Table 2: Key Vibrational Bands for Poly(1-ethylcyclohexyl acrylate)

| Functional Group | IR Peak Position (cm⁻¹) | Raman Peak Position (cm⁻¹) | Vibration Mode |

|---|---|---|---|

| C-H (aliphatic) | 2850 - 3000 | 2850 - 3000 | Stretching |

| C=O (ester) | ~1730 | ~1730 | Stretching |

| C-H (aliphatic) | ~1450 | ~1450 | Bending |

| C-O (ester) | 1100 - 1250 | 1100 - 1250 | Stretching |

Note: Positions are typical for polyacrylates and may vary slightly.

Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis

Mass spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is used to analyze the molecular weight of oligomers and to identify the structure of polymer end-groups. This information is crucial for understanding the polymerization mechanism, including initiation and termination steps. ias.ac.in For poly(1-ethylcyclohexyl acrylate), MALDI-TOF MS would reveal a distribution of polymer chains, with each peak in the spectrum corresponding to a specific chain length, allowing for the calculation of the repeating unit mass and the identification of end-groups derived from the initiator and terminating agents.

X-ray Diffraction (XRD) for Polymer Crystallinity and Morphology

X-ray Diffraction (XRD) is the primary technique for assessing the degree of crystallinity in a polymer. The XRD pattern of a polymer can show sharp peaks, indicative of crystalline domains, superimposed on a broad amorphous halo. youtube.com Due to the bulky and asymmetric 1-ethylcyclohexyl side group, poly(1-ethylcyclohexyl acrylate) is expected to be largely amorphous. The bulky side chains would hinder the regular packing of polymer chains required for crystallization. researchgate.net The XRD diffractogram would likely exhibit a broad, diffuse scattering pattern, characteristic of amorphous materials, with the main halo appearing at a 2θ angle corresponding to the average intermolecular distance. diva-portal.org

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) for Surface Morphology

Both Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful techniques for visualizing the surface morphology of polymer films and materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample surface by scanning it with a focused beam of electrons. It can reveal information about surface topography, roughness, and the presence of any phase separation or domains in polymer blends or composites. mdpi.com For poly(1-ethylcyclohexyl acrylate) films, SEM would be used to assess surface smoothness and identify any defects or pores.

Atomic Force Microscopy (AFM): AFM offers even higher resolution and can provide three-dimensional topographic maps of the polymer surface. researchgate.net It operates by scanning a sharp tip over the surface and can be performed in various modes to measure not only topography but also properties like adhesion and elasticity (nanomechanical mapping). nih.govnih.gov AFM would be used to quantify the surface roughness of poly(1-ethylcyclohexyl acrylate) coatings and to study the nanostructure of the material. researchgate.net

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. wikipedia.org The technique separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. unt.edu GPC analysis of poly(1-ethylcyclohexyl acrylate) would yield crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). polymersource.ca The PDI provides a measure of the breadth of the molecular weight distribution. This data is vital for correlating the polymer's molecular characteristics with its macroscopic properties. nih.gov

Table 3: GPC Data for a Typical Acrylate Polymer

| Parameter | Description | Typical Value |

|---|---|---|

| Mn ( g/mol ) | Number-Average Molecular Weight | 10,000 - 100,000 |

| Mw ( g/mol ) | Weight-Average Molecular Weight | 15,000 - 250,000 |

| PDI (Mw/Mn) | Polydispersity Index | 1.1 - 2.5 |

Note: Values are representative and depend on specific polymerization conditions.

Thermal Analysis Techniques for Polymer Transitions and Stability

Thermal analysis techniques are essential for determining the thermal properties of polymers, including transition temperatures and thermal stability.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For poly(1-ethylcyclohexyl acrylate), DSC would be used to determine its glass transition temperature (Tg), which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com Given the bulky side chain, the Tg is expected to be a key characteristic. If any crystallinity were present, DSC could also detect melting (Tm) and crystallization (Tc) temperatures. waters.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to evaluate the thermal stability of a polymer. netzsch.com The TGA thermogram of poly(1-ethylcyclohexyl acrylate) would show the onset temperature of decomposition, the temperature of maximum decomposition rate, and the final residual mass. This information is critical for defining the upper service temperature of the material. nih.gov For polyacrylates, thermal degradation typically occurs at temperatures above 250-300°C. researchgate.netmdpi.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Propenoic acid, 1-ethylcyclohexyl ester |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is widely employed to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.

For poly(cycloalkyl acrylates), the glass transition temperature is significantly influenced by the structure of the cycloalkyl group. The size, flexibility, and substitution on the ring affect the mobility of the polymer chains. In the case of poly(1-ethylcyclohexyl acrylate), the presence of the ethyl group on the cyclohexane (B81311) ring is expected to influence the Tg compared to its unsubstituted counterpart, poly(cyclohexyl acrylate).

Research on poly(cyclohexyl acrylate) (PCA) has identified a glass transition temperature of approximately 25°C (298 K) using DSC. kpi.ua Another study on a related polymer, poly(cyclohexyl methacrylate), reported a Tg of 373 K (100°C). researchgate.net The difference in Tg between the acrylate and methacrylate (B99206) is expected, as the additional methyl group in the methacrylate backbone restricts chain rotation, leading to a higher Tg. For poly(1-ethylcyclohexyl acrylate), the ethyl substituent on the cyclohexane ring would likely increase the steric hindrance and further restrict the mobility of the polymer backbone, which could lead to a higher Tg compared to the unsubstituted poly(cyclohexyl acrylate). Several factors, including the method of measurement, molecular weight, and thermal history of the sample, can influence the observed values.

| Polymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Poly(cyclohexyl acrylate) | 25°C (298 K) | kpi.ua |

| Poly(cyclohexyl methacrylate) | 100°C (373 K) | researchgate.net |

| Poly(ethyl acrylate) | -24°C (249 K) |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. The TGA thermogram provides data on the onset of decomposition, the temperatures of maximum degradation rates, and the residual mass at the end of the analysis.

The thermal degradation of polyacrylates under an inert atmosphere, such as nitrogen, is a complex process that typically involves rearrangements leading to decarboxylation and the formation of monomers and alcohols. nih.gov Studies on various poly(n-alkyl acrylates) show that the primary thermal degradation mechanism involves random scission of the main polymer chain. researchgate.net

For poly(2-ethylhexyl acrylate), a polymer with a structurally analogous branched alkyl ester group, TGA studies show thermal stability up to approximately 250°C when heated at a rate of 5°C/min under a nitrogen atmosphere. nih.govmdpi.com The degradation process for polyacrylates can occur in multiple stages, corresponding to different depolymerization mechanisms. nih.gov In contrast, poly(alkyl methacrylates) tend to degrade primarily by depolymerization to yield the corresponding monomer in high quantities. polychemistry.com The thermal stability of poly(1-ethylcyclohexyl acrylate) is anticipated to be in a similar range to other poly(cycloalkyl acrylates) and branched poly(alkyl acrylates). The decomposition would likely begin with the loss of the 1-ethylcyclohexyl group followed by the degradation of the polymer backbone at higher temperatures.

| Polymer | Decomposition Onset (approx.) | Primary Degradation Products | Atmosphere | Reference |

|---|---|---|---|---|

| Poly(2-ethylhexyl acrylate) | ~250°C (at 5°C/min) | Monomer, alcohol, decarboxylation products | Nitrogen | nih.govmdpi.com |

| Poly(n-alkyl acrylates) | Varies with alkyl group | Monomer, dimer, trimer, olefin, alcohol | Isothermal Pyrolysis | researchgate.net |

| Poly(2-ethylhexyl methacrylate) | ~250-400°C | 2-ethylhexyl methacrylate (monomer) | Not Specified | researchgate.net |

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Conformation and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, preferred geometries, and chemical reactivity of monomer molecules like 2-propenoic acid, 1-ethylcyclohexyl ester. sci-hub.seresearchgate.net These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Molecular Conformation: The rotational freedom around the single bond connecting the carbonyl group and the oxygen atom in the acrylate (B77674) ester moiety leads to the existence of different conformers. For acrylate esters, two primary planar conformers are typically considered: the s-trans and s-cis forms. researchgate.net Quantum chemical calculations can predict the optimized geometries of these conformers and their relative stabilities. By calculating the total electronic energy of each conformation, the more stable form can be identified. For similar acrylate molecules like 2-ethylhexyl acrylate, DFT calculations have been used to determine that one conformer is more stable than the other. researchgate.net These calculations also provide detailed geometric parameters such as bond lengths and angles for the ground state of the molecule.

Reactivity Analysis: The reactivity of the monomer in polymerization can be predicted by analyzing various molecular properties derived from quantum chemical calculations. Frontier Molecular Orbital (FMO) theory is a key concept, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) play crucial roles in chemical reactions. The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons. For instance, the LUMO is typically localized on the carbon-carbon double bond of the acrylate group, indicating its susceptibility to nucleophilic attack, which is the fundamental step in anionic polymerization and a key aspect of radical polymerization. researchgate.net The HOMO-LUMO energy gap is a descriptor of chemical reactivity and stability. researchgate.net

| Parameter | s-trans Conformer | s-cis Conformer | Description |

|---|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | +5.8 | Indicates the s-trans conformer is more stable. |

| HOMO Energy (eV) | -6.95 | -7.01 | Relates to the molecule's electron-donating ability. |

| LUMO Energy (eV) | -0.85 | -0.82 | Relates to the molecule's electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 6.10 | 6.19 | An indicator of chemical reactivity and stability. |

| Dipole Moment (Debye) | 1.85 | 2.10 | Measures the molecule's overall polarity. |

Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For poly(this compound), MD simulations can provide detailed insights into the behavior of polymer chains, both individually and in bulk, and their interactions with other molecules or surfaces. rsc.orgwhiterose.ac.uk

In a typical MD simulation, a system of atoms and molecules is constructed in a virtual box. The forces between these particles are calculated using a force field, which is a set of parameters describing the potential energy of the system. Newton's equations of motion are then solved iteratively to simulate the trajectory of each particle. mdpi.com

Bulk Polymer Properties: By simulating a large number of polymer chains together, the behavior of the bulk material can be investigated. These simulations can predict macroscopic properties like density and the glass transition temperature (Tg). The Tg can be estimated by simulating the cooling of the polymer melt and observing the temperature at which the material transitions from a rubbery to a glassy state, identified by a change in the slope of the density-versus-temperature plot.

Interactions: MD simulations are also powerful for studying the interactions between the polymer and other components, such as solvents, plasticizers, or nanoparticles. rsc.org For example, simulations could model the interaction of the ester groups in the polymer with polar solvents or the packing of the bulky cyclohexyl groups in the amorphous polymer matrix.

Structure-Property Relationship Modeling in Poly(this compound)

Quantitative Structure-Property Relationship (QSPR) models are mathematical relationships that correlate the structural or physicochemical properties of molecules with a specific macroscopic property. researchgate.netwikipedia.org These models are a form of predictive modeling widely used in materials science to forecast the properties of new polymers before they are synthesized, saving time and resources.

The development of a QSPR model involves several steps:

Descriptor Generation: A set of numerical values, known as molecular descriptors, are calculated for a series of related polymer repeating units. These descriptors can be based on topology (e.g., connectivity indices), geometry (e.g., molecular surface area), or quantum chemical calculations (e.g., HOMO-LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., neural networks), are used to build a mathematical equation that links the descriptors to the experimental property of interest. researchgate.net

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of polymers that were not used in the model's creation.

For poly(this compound), QSPR models could be developed to predict various important physical properties. For example, a model could predict the glass transition temperature (Tg) based on descriptors related to the size, shape, and flexibility of the 1-ethylcyclohexyl ester side group. Other properties that can be modeled include refractive index, density, and thermal stability. researchgate.net

| Property to Predict | Potential Molecular Descriptors | Relevance to Poly(this compound) |

|---|---|---|

| Glass Transition Temperature (Tg) | Van der Waals Volume, Wiener Index, Side-chain flexibility descriptors | The bulky, rigid 1-ethylcyclohexyl group is expected to significantly increase Tg by restricting chain mobility. |

| Refractive Index (n) | Molar Refractivity, Molecular Polarizability, Number of rings | The cyclic nature of the side group would be a key descriptor in predicting the refractive index. |

| Density (ρ) | Molecular Weight of repeating unit, Molar Volume | Efficient packing of the cyclic side groups will influence the overall material density. |

Polymerization Simulation and Prediction of Microstructure

Simulating the polymerization process itself provides a bridge between the monomer's reactivity and the final polymer's properties. These simulations can predict key characteristics of the resulting polymer, such as molecular weight distribution, branching, and tacticity.

Kinetic Modeling: Kinetic models use a set of differential equations based on the elementary reaction steps of polymerization (initiation, propagation, termination, and chain transfer). By using rate coefficients, which can be estimated from quantum chemical calculations or experimental data for similar monomers, these models can predict the evolution of monomer conversion and the average molecular weight over time. sci-hub.se Studies on the free-radical polymerization of various acrylates have successfully used this approach to understand structure-reactivity relationships. sci-hub.se

Stochastic Simulations: Methods like Kinetic Monte Carlo (KMC) can simulate the probabilistic nature of polymerization. A KMC simulation tracks individual polymer chains as they grow and react within a virtual reaction volume. This approach is particularly useful for predicting not just the average properties but the entire distribution of molecular weights (polydispersity index, PDI) and the polymer's microstructure.

Microstructure Prediction: The term microstructure refers to the arrangement of monomer units within the polymer chain. For poly(this compound), key microstructural features include:

Tacticity: The stereochemical arrangement of the bulky side groups along the polymer backbone (isotactic, syndiotactic, or atactic). The steric hindrance from the 1-ethylcyclohexyl group would likely influence the preferred stereochemistry during propagation.

Branching: Chain transfer reactions, particularly backbiting (intramolecular hydrogen abstraction), can lead to short-chain branches. The presence of abstractable hydrogens on the ethyl and cyclohexyl groups makes this a possibility that could be explored via simulation. researchgate.net

Reactive molecular dynamics schemes, which allow chemical bonds to form and break during a simulation, can also be used to model polymerization from the bottom up, providing a highly detailed view of chain growth and network formation. tue.nl

Environmental and Sustainability Aspects in Material Lifecycle

Green Chemistry Principles in Synthesis (e.g., atom economy, solvent reduction)

The synthesis of "2-Propenoic acid, 1-ethylcyclohexyl ester" can be evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances.

Atom Economy: The concept of atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. In the synthesis of "this compound," a common method involves the esterification of acrylic acid with 1-ethylcyclohexanol (B155962). The ideal atom economy for an addition reaction is 100%, where all the atoms of the reactants are incorporated into the final product. However, esterification is a condensation reaction that produces water as a byproduct, thus reducing the atom economy. The theoretical atom economy can be calculated as follows:

(Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%

Solvent Reduction and Alternative Solvents: Traditional organic solvents used in chemical synthesis, such as toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane (B109758), are often volatile organic compounds (VOCs) with associated environmental and health risks. google.compatsnap.com Green chemistry encourages the reduction or replacement of these solvents with more benign alternatives. Research into the synthesis of other acrylic esters has explored solvent-free conditions or the use of greener solvents. For instance, enzymatic synthesis of acrylic esters can often be performed in solvent-free systems or in aqueous media. researchgate.net Additionally, the development of solvent-free acrylic pressure-sensitive adhesives highlights the industry's move towards reducing solvent use. adhesion.krresearchgate.netrsc.org While specific research on solvent-free synthesis of "this compound" is not widely available, these broader trends in acrylate (B77674) synthesis suggest potential pathways for greener production.

Catalysis: The use of catalysts is a cornerstone of green chemistry, as they can increase reaction efficiency and reduce energy consumption. In the synthesis of acrylates, both chemical and biological catalysts are employed. Enzymatic catalysis, using lipases, has been shown to be effective for the synthesis of various acrylic esters, often under mild reaction conditions. researchgate.net This approach can offer high selectivity and reduce the formation of byproducts.

Table 1: Comparison of Synthesis Strategies for Acrylic Esters based on Green Chemistry Principles

| Principle | Traditional Synthesis | Greener Alternative | Relevance to this compound |

| Atom Economy | Condensation reactions with byproducts (e.g., water) may have lower atom economy. | Addition reactions and catalytic cycles that minimize byproducts. | The esterification synthesis produces water, lowering the atom economy. |

| Solvents | Use of volatile organic compounds (VOCs) like toluene and dichloromethane. google.compatsnap.com | Solvent-free synthesis or use of benign solvents (e.g., water, ionic liquids). adhesion.krresearchgate.netrsc.orgrsc.org | The patented synthesis uses traditional organic solvents. google.compatsnap.com |

| Catalysis | Use of strong acid catalysts that can be difficult to separate and recycle. | Use of recyclable solid acid catalysts or biocatalysts (enzymes). researchgate.net | The synthesis can be catalyzed by acids. google.compatsnap.com |

| Energy | Often requires heating for extended periods. | Mild reaction conditions enabled by efficient catalysis. researchgate.net | The patented synthesis involves heating. google.compatsnap.com |

Degradation Pathways of Poly(this compound)

The durability and environmental fate of poly(this compound) are determined by its degradation pathways under various environmental conditions, such as exposure to heat, light, and microorganisms.